methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate
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Overview
Description
Methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a nitrophenyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate typically involves multiple steps, including the protection of amino groups, esterification, and nitration. A common synthetic route may involve:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid.
Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amino derivative.
Substitution: Formation of the free amino acid.
Scientific Research Applications
Methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The presence of the Boc protecting group can influence its reactivity and interactions with enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the hydroxyl group can form hydrogen bonds, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,3S)-3-amino-2-hydroxy-3-(2-nitrophenyl)propanoate: Lacks the Boc protecting group.
Methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate: Lacks the nitro group.
Uniqueness
Methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the Boc protecting group allows for selective reactions, while the nitrophenyl group adds to its reactivity and potential biological activity.
Properties
Molecular Formula |
C15H20N2O7 |
---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
methyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoate |
InChI |
InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(12(18)13(19)23-4)9-7-5-6-8-10(9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20)/t11-,12+/m0/s1 |
InChI Key |
OLTBWXWRBXGQNX-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1[N+](=O)[O-])[C@H](C(=O)OC)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1[N+](=O)[O-])C(C(=O)OC)O |
Origin of Product |
United States |
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